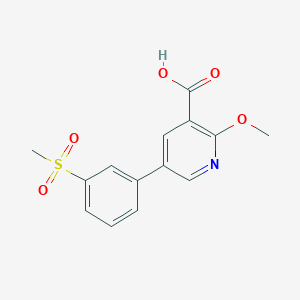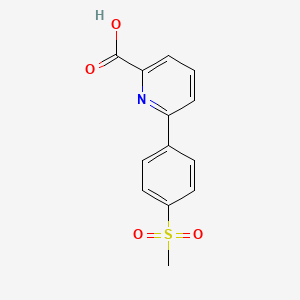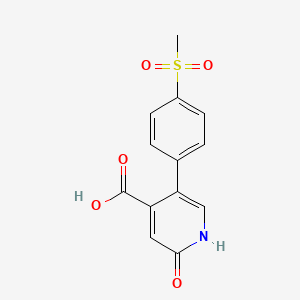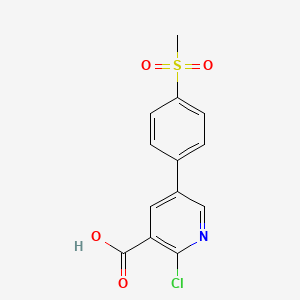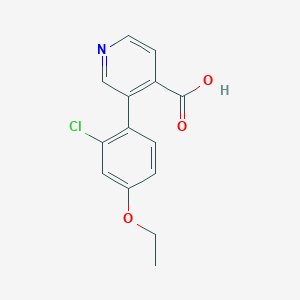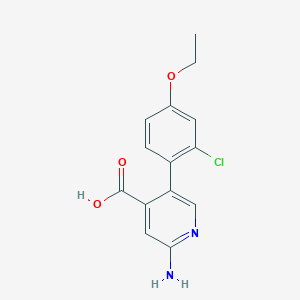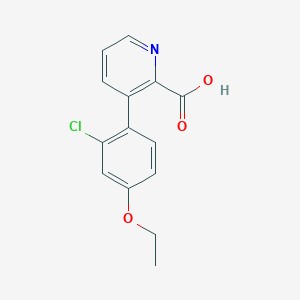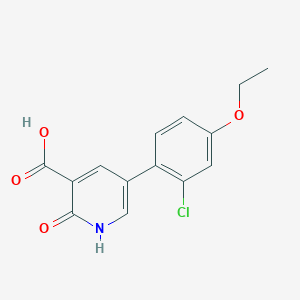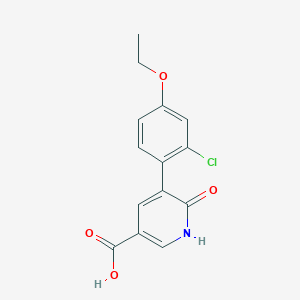
6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Chloro-4-ethoxyphenyl)picolinic acid (CEPA) is an organic compound that has been studied extensively for its potential applications in scientific research. It is an aromatic compound composed of a six-membered ring of two carbon atoms, two chlorine atoms, and two ethoxy groups. CEPA has been studied for its potential use in drug synthesis, as a catalyst, and for its biochemical and physiological effects.
Mécanisme D'action
6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has been studied for its potential mechanism of action. It is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. 6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% may also act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as E. coli, and to inhibit the replication of certain viruses, such as HIV. 6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has also been studied for its potential anti-inflammatory, anti-cancer, and anti-diabetic effects.
Avantages Et Limitations Des Expériences En Laboratoire
6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is easily synthesized, and the reaction yields a high purity product. 6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% is also stable and non-toxic, making it safe to use in laboratory experiments. However, 6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% is not soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
The potential applications of 6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% are still being explored. Future research may focus on its potential use in the synthesis of new drugs, its potential mechanism of action, and its potential effects on the human body. Additionally, 6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% may be studied for its potential use in the synthesis of polymers and other materials. Finally, 6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% may be studied for its potential use in imaging and diagnostics.
Méthodes De Synthèse
6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% is synthesized by a condensation reaction between 2-chloro-4-ethoxyphenol and 1-picolinic acid. This reaction is catalyzed by an acid, such as hydrochloric acid. The reaction is carried out in an aqueous solution at a temperature of 80-90°C. The reaction yields 6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% in a yield of 95%.
Applications De Recherche Scientifique
6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has been studied for its potential applications in scientific research. It has been used as a catalyst in organic synthesis reactions, as a reagent for detecting the presence of certain compounds, and as a fluorescent probe for imaging. 6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has also been used in the synthesis of drugs, such as antifungal agents, and in the synthesis of polymers.
Propriétés
IUPAC Name |
6-(2-chloro-4-ethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-2-19-9-6-7-10(11(15)8-9)12-4-3-5-13(16-12)14(17)18/h3-8H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORMCHXMFAMHPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC(=CC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

